molecular formula C8H10 B166488 p-Xylene-d10 CAS No. 41051-88-1

p-Xylene-d10

Cat. No.: B166488
CAS No.: 41051-88-1
M. Wt: 116.23 g/mol
InChI Key: URLKBWYHVLBVBO-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Xylene-d10, also known as perdeuterated p-xylene, is a deuterated form of p-xylene where all hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and distinct spectroscopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Xylene-d10 typically involves the deuteration of p-xylene. This can be achieved through catalytic exchange reactions where p-xylene is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterated product is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities.

Chemical Reactions Analysis

Types of Reactions

p-Xylene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    this compound can be oxidized to form (2H10)-terephthalic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert this compound to (2H10)-p-toluidine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce functional groups into the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can produce (2H10)-nitro-p-xylene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid; high temperature and acidic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid; controlled temperature and concentration.

Major Products

    Oxidation: (2H10)-terephthalic acid

    Reduction: (2H10)-p-toluidine

    Substitution: (2H10)-nitro-p-xylene

Scientific Research Applications

p-Xylene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a solvent and a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

    Industry: Applied in the production of deuterated polymers and materials for specialized applications.

Comparison with Similar Compounds

Similar Compounds

    p-Xylene: The non-deuterated form of p-Xylene-d10, commonly used in the production of terephthalic acid and dimethyl terephthalate.

    o-Xylene and m-Xylene: Isomers of p-xylene with different positions of the methyl groups on the benzene ring.

    Deuterated Benzene (C6D6): Another deuterated aromatic compound used in NMR spectroscopy.

Uniqueness

This compound is unique due to its complete deuteration, which provides distinct spectroscopic properties that are valuable in research applications. Its stability and similarity to p-xylene make it an ideal compound for studies requiring deuterium labeling.

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194021
Record name (2H10)-p-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-88-1
Record name 3,6-Di(methyl-d3)benzene-1,2,4,5-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-p-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)-p-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H10)-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Xylene-d10
Reactant of Route 2
p-Xylene-d10
Reactant of Route 3
p-Xylene-d10
Reactant of Route 4
p-Xylene-d10
Reactant of Route 5
p-Xylene-d10
Reactant of Route 6
p-Xylene-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.